N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide
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Overview
Description
N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines, followed by fluorination using reagents such as Selectfluor.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via cyclization reactions of suitable precursors, such as amino alcohols or amino acids.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions.
N-ethylation: The final step involves the N-ethylation of the pyrrolidine ring using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(5-chloro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide
- N-ethyl-1-(5-bromo-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide
- N-ethyl-1-(5-methyl-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide
Uniqueness
N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic properties and enhances its stability and reactivity compared to its chloro, bromo, and methyl analogs. This fluorination can also influence the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-ethyl-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O2S/c1-4-14-20(18,19)10-5-6-17(7-10)12-11(13)8(2)15-9(3)16-12/h10,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWMJNOWDHMULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C2=NC(=NC(=C2F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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